1,2-Benzenediamine, N,N,N'-trimethyl-
Overview
Description
1,2-Benzenediamine, N,N,N'-trimethyl- (also known as Methylated 1,2-benzenediamine) is a chemical compound that is widely used in scientific research due to its unique properties. This compound is synthesized by the reaction between 1,2-diaminobenzene and formaldehyde, followed by methylation. The resulting compound has been found to have a variety of applications in the field of biochemistry and physiology. In
Scientific Research Applications
Summary of the Application
1,2-Benzenediamine is used as a hydrogen bond donor in the synthesis of organocatalysts. These organocatalysts are based on (S)-quininamine as a chiral tertiary amine and on enaminone or 1,2-benzenediamine .
Methods of Application or Experimental Procedures
The enaminone-type catalysts were prepared by the transamination of N, N-dimethyl enaminones with (S)-quininamine. The 1,2-benzenediamine-type catalysts were prepared in 3 steps from (S)-quininamine and ortho-fluoronitrobenzene derivatives .
Results or Outcomes
The organocatalytic activity was evaluated in the Michael addition of acetylacetone to trans-β-nitrostyrene. Enantioselectivities of up to 72% ee were observed .
2. Application in the Synthesis of Phosphors
Summary of the Application
A novel family of N, N-diaryl-1,2-benzenediamine phosphors with varying numbers of methyl substituents on terminal phenyl rings was developed based on structural engineering .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures were not detailed in the source .
Results or Outcomes
The specific results or outcomes were not detailed in the source .
3. Application in Alkaline Fuel Cell
Summary of the Application
“1,2-Benzenediamine, N,N,N’-trimethyl-” is used in the synthesis of alkaline anion-exchange membranes (AEMs) for alkaline fuel cell applications. These AEMs are synthesized via in situ cross-linking of styrene, acrylonitrile, 1-methyl-3-(4-vinylbenzyl)imidazolium chloride, and N, N, N -trimethyl-1-(4-vinylphenyl) methanaminium chloride .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures were not detailed in the source .
Results or Outcomes
The resultant cross-linked copolymer membranes exhibit hydroxide conductivity above 10 −2 S cm −1 at room temperature. Alkaline imidazolium-type IL functionalized membranes showed an excellent chemical stability of up to 1000 h without obvious loss of ion conductivity .
properties
IUPAC Name |
1-N,2-N,2-N-trimethylbenzene-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-10-8-6-4-5-7-9(8)11(2)3/h4-7,10H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXBFTMKSQSKHMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40336390 | |
Record name | 1,2-Benzenediamine, N,N,N'-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40336390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Benzenediamine, N,N,N'-trimethyl- | |
CAS RN |
2427-03-4 | |
Record name | 1,2-Benzenediamine, N,N,N'-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40336390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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